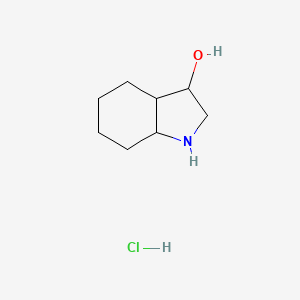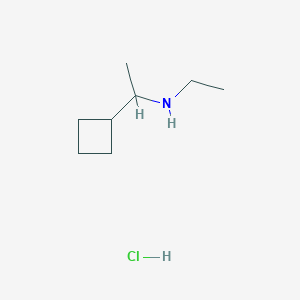![molecular formula C13H9ClF3N3O B2436856 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide CAS No. 338407-44-6](/img/structure/B2436856.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide (CTPA) is a synthetic chemical compound that has been studied for its potential use in various scientific research applications. CTPA is an important molecule in organic chemistry as it is a key intermediate in the synthesis of several other organic compounds. CTPA has a wide range of applications in the pharmaceutical and chemical industries, and it has been studied for its potential use in a variety of scientific research fields.
Aplicaciones Científicas De Investigación
Thrombin Inhibition
2-(2-Chloro-6-fluorophenyl)acetamides, closely related to the queried compound, have been identified as potent thrombin inhibitors, with specific substituents like 2-(5-Chloro-pyridin-2-yl)-2,2-difluoroethylamine showing high efficacy (Lee et al., 2007).
Synthesis of Pyridine Carboxaldehydes
The compound's pyridine component is relevant in synthesizing pyridine carboxaldehydes via the Vilsmeier reaction, which is a significant method in organic synthesis (Amaresh & Perumal, 2000).
Metal Complex Formation
The compound's structural components are involved in forming new metal complexes, particularly with tetradentate ligands. Such complexes have diverse applications, including catalysis and material science (Al-jeboori, Al-Tawel, & Ahmad, 2010).
Antiasthma Agent Synthesis
Structurally similar compounds have been explored for their potential as antiasthma agents, highlighting the role of trifluoromethyl and pyridinyl groups in medicinal chemistry (Medwid et al., 1990).
Heterocyclic Synthesis
The queried compound's framework is utilized in synthesizing heterocyclic structures like oxadiazoles and triazoles, which have various biological activities (Karpina et al., 2019).
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-8-5-7(13(15,16)17)6-20-11(8)10(12(18)21)9-3-1-2-4-19-9/h1-6,10H,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRREUQZVOLXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2436774.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2436777.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2436778.png)
![N-{[3-bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2436781.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436783.png)

![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2436788.png)
![5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436789.png)



![1-[2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2436796.png)